![molecular formula C37H40N2O8S B12295320 3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cortisuzol, also known by its brand name Solu-Altim and developmental code name RU-16999, is a synthetic glucocorticoid corticosteroid . Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. These compounds are involved in a wide range of physiological processes, including the regulation of inflammation, immune response, and metabolism .
准备方法
The synthesis of cortisuzol involves several steps, starting from basic steroid structuresCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of desired bonds . Industrial production methods often employ large-scale chemical reactors and continuous flow processes to ensure high yield and purity of the final product .
化学反应分析
Cortisuzol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cortisuzol can lead to the formation of cortisone, while reduction can produce hydrocortisone .
科学研究应用
Cortisuzol has a wide range of scientific research applications:
作用机制
Cortisuzol exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding causes the receptor to undergo a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the cortisuzol-receptor complex binds to specific DNA sequences, leading to changes in gene expression . These changes result in the suppression of inflammatory cytokines, inhibition of immune cell proliferation, and modulation of metabolic pathways .
相似化合物的比较
Cortisuzol is similar to other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. it has unique properties that make it distinct:
Prednisone and Prednisolone: These compounds are also synthetic glucocorticoids but have different metabolic pathways and potencies.
Dexamethasone: This compound is more potent than cortisuzol and has a longer duration of action.
Similar compounds include hydrocortisone, cortisone, and fludrocortisone, each with varying degrees of glucocorticoid and mineralocorticoid activity .
属性
分子式 |
C37H40N2O8S |
|---|---|
分子量 |
672.8 g/mol |
IUPAC 名称 |
3-[2-(17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-oxoethoxy]carbonylbenzenesulfonic acid |
InChI |
InChI=1S/C37H40N2O8S/c1-21-13-27-29-14-22(2)37(43,32(41)20-47-34(42)23-9-8-12-26(15-23)48(44,45)46)36(29,4)18-31(40)33(27)35(3)17-24-19-38-39(30(24)16-28(21)35)25-10-6-5-7-11-25/h5-13,15-16,19,22,27,29,31,33,40,43H,14,17-18,20H2,1-4H3,(H,44,45,46) |
InChI 键 |
ZKIDWWQMNXGYHV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



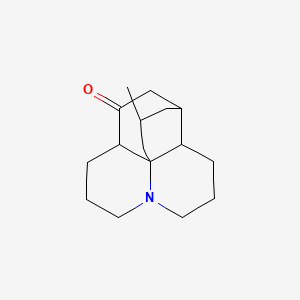
![2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
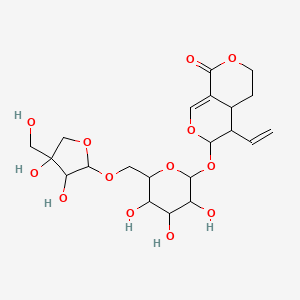
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
![[4-[4-[3-(2,5-Dimethylpyrrolidin-1-yl)propoxy]phenyl]phenyl]-morpholin-4-ylmethanone;2,2,2-trifluoroacetic acid](/img/structure/B12295268.png)
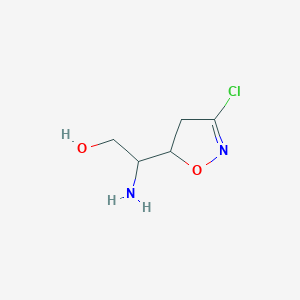
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12295290.png)
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
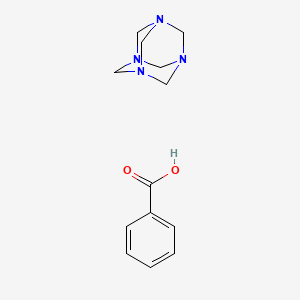
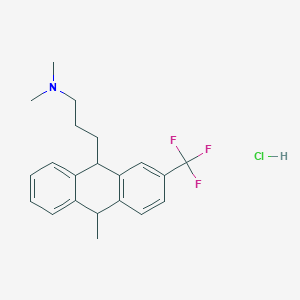
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
